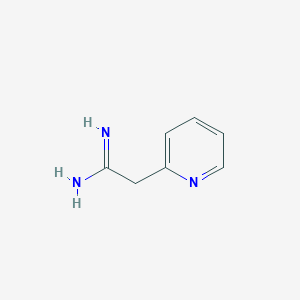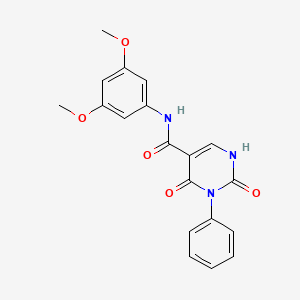![molecular formula C11H13ClFN3 B2955815 [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2172543-26-7](/img/structure/B2955815.png)
[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C10H11ClFN3. It has a molecular weight of 227.67 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported in the literature . Typically, the synthesis involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.NCc1cnn(c1)-c2cccc(F)c2 . This indicates that the compound contains a pyrazole ring attached to a fluorophenyl group and a methanamine group.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
- Application : 3-aryl-1-phenyl-1H-pyrazole derivatives, similar in structure to the specified compound, have been investigated for their potential in treating Alzheimer's disease. These compounds have shown inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease pathology (Kumar et al., 2013).
Antipsychotic Potential
- Application : Derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally similar to the specified compound, have been explored for their potential as antipsychotic agents. These compounds showed promising results in behavioral animal tests and did not interact with dopamine receptors, a common target of antipsychotic drugs (Wise et al., 1987).
Antimicrobial Activity
- Application : Fluorine-containing pyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including derivatives similar to the specified compound, have shown promising activities against bacterial strains like Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Chemical Synthesis and Characterization
- Application : Compounds structurally related to the specified compound have been synthesized and characterized using various techniques. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields (Shimoga et al., 2018).
Biological Activity Screening
- Application : The synthesis and screening of fluoro-substituted pyrazolyl compounds, closely related to the specified chemical, have been conducted to explore their biological activities. Such research aids in identifying potential therapeutic applications of these compounds (Jadhav et al., 2015).
Propiedades
IUPAC Name |
[3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8;/h2-5,7H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQKXJURYWWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2955737.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)




![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)

![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)